molecular formula C14H23ClN2O2 B13514525 tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride

tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride

Cat. No.: B13514525
M. Wt: 286.80 g/mol
InChI Key: HLWDMGFVUDESMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate hydrochloride is a carbamate-protected amine derivative with a 3-methylphenyl substituent. Its structure comprises a tert-butyl carbamate group attached to a primary amine via an ethyl linker, with the amine further substituted by a 3-methylphenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical synthesis. This compound is commonly utilized as an intermediate in drug discovery, particularly in the development of receptor-targeted molecules, such as cannabinoid receptor modulators or enzyme inhibitors .

Synthesis typically involves multi-step processes, including alkylation of tert-butyl carbamate with brominated precursors (e.g., 2-bromo-1-(3-methylphenyl)ethane), followed by deprotection using trifluoroacetic acid (TFA) or hydrochloric acid to yield the amine hydrochloride salt . Characterization via LCMS and crystallography (using tools like SHELX for structural refinement) ensures purity and confirms stereochemistry .

Properties

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-10-6-5-7-11(8-10)12(9-15)16-13(17)18-14(2,3)4;/h5-8,12H,9,15H2,1-4H3,(H,16,17);1H

InChI Key

HLWDMGFVUDESMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride typically involves multiple steps, including amination, reduction, esterification, amino group protection, and condensation. One common synthetic route starts from 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, and amino group protection before the final condensation step . The overall yield of this process is approximately 59.5%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

a) tert-Butyl N-[2-(3-chloro-4-methylphenyl)ethyl]carbamate (CAS: Unspecified)

  • Structure : Differs by a 3-chloro-4-methylphenyl group instead of 3-methylphenyl.
  • Properties :
    • The chloro substituent increases lipophilicity (logP ~2.5 vs. ~2.1 for the target compound), enhancing membrane permeability but reducing aqueous solubility.
    • The electron-withdrawing chlorine may alter reactivity in nucleophilic substitutions or coupling reactions.
  • Applications : Used in synthesizing dual-acting FFAR1/FFAR4 modulators, highlighting its role in metabolic disorder therapeutics .

b) Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 2227206-53-1)

  • Structure : Features a bicyclic azabicycloheptane core instead of a phenyl group.
  • Higher molecular weight (~280 g/mol vs. ~268 g/mol for the target compound) may affect pharmacokinetics.
  • Applications : Explored in CNS drug development due to its ability to cross the blood-brain barrier .

Heteroaromatic Analogs

a) tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate (CAS: 1638765-31-7)

  • Structure : Substitutes phenyl with a 2-chloropyrimidinyl group.
  • Properties :
    • The pyrimidine ring introduces hydrogen-bonding capability, enhancing interactions with biological targets like kinases.
    • Lower logP (~1.8) due to the polar heteroaromatic ring improves solubility in polar solvents.
  • Applications : Serves as a building block for kinase inhibitors in oncology research .

Aminoethyl Derivatives

a) tert-Butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride (CAS: 1803587-79-2)

  • Structure: Contains a phenethylamino group instead of 3-methylphenylethyl.
  • Properties: The additional amine group increases basicity (pKa ~9.5 vs. ~8.7 for the target compound), affecting ionization and solubility. Enhanced hydrogen-bonding capacity may improve receptor affinity, as seen in cannabinoid receptor ligands .
  • Applications: Investigated in GPCR-targeted therapies due to its structural mimicry of endogenous amines .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis (via tert-butyl carbamate alkylation) is comparable to analogs, achieving yields of 44–55% after deprotection .
  • Biological Relevance : The 3-methylphenyl group balances lipophilicity and solubility, making it preferable for oral drug formulations compared to more polar (e.g., pyrimidinyl) or lipophilic (e.g., chloro-substituted) analogs .

Biological Activity

tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate hydrochloride (CAS: 2613383-05-2) is a synthetic organic compound notable for its potential biological activities. It features a tert-butyl group, an amino group, and a carbamate moiety, contributing to its unique chemical properties. The molecular formula is C14H23ClN2O2C_{14}H_{23}ClN_{2}O_{2} with a molar mass of approximately 286.8 g/mol .

Biological Activity

The biological activity of this compound is primarily related to its interactions with various biological targets, including enzymes and receptors. The amino group in the structure allows for hydrogen bonding, which is crucial for binding interactions in biological systems.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar to tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate have shown varying degrees of inhibition against these enzymes, which play significant roles in neurotransmission .
  • Receptor Binding : The binding affinity of the compound to various receptors can influence its pharmacological effects. Understanding these interactions is vital for elucidating its therapeutic potential.

Case Studies and Research Findings

Research has focused on the structural similarities between tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate and other carbamate derivatives. These studies have revealed insights into how structural modifications can affect biological activity:

  • Inhibition Studies : A study on related carbamates demonstrated IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, suggesting that modifications in the structure could enhance or diminish enzyme inhibition efficacy .
  • Selectivity Profiles : Some derivatives exhibited selectivity for BChE over AChE, indicating that the specific positioning of functional groups can lead to distinct pharmacological profiles .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamateC13H20ClN2O2Chlorine substituent
tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamateC13H20ClN2O2Different chlorine position
tert-butyl N-[2-amino-1-(3-fluorophenyl)ethyl]carbamateC13H20FN2O2Fluorine substituent

This table highlights how variations in substituents can impact the biological activity of similar compounds, emphasizing the importance of structural specificity in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.